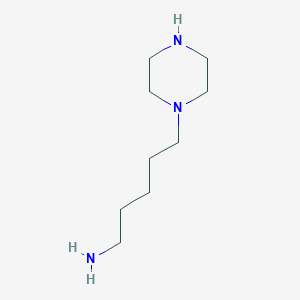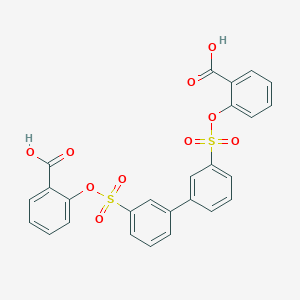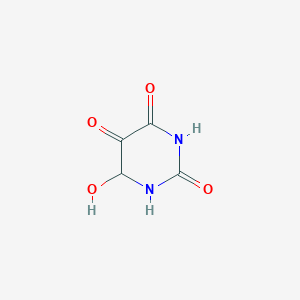
6-Hydroxy-1,3-diazinane-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1,3-diazinane-2,4,5-trione, also known as uracil-6-ol, is a heterocyclic organic compound belonging to the class of pyrimidines. It is a derivative of uracil, which is a naturally occurring pyrimidine base found in RNA and DNA. The compound has attracted considerable attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 6-Hydroxy-1,3-diazinane-2,4,5-trione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties.
生化学的および生理学的効果
6-Hydroxy-1,3-diazinane-2,4,5-trione has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have antibacterial and antiviral activity. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 6-Hydroxy-1,3-diazinane-2,4,5-trione in lab experiments is its wide range of biological activities. The compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a valuable tool for studying various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions to minimize any potential risks.
将来の方向性
There are many potential future directions for research on 6-Hydroxy-1,3-diazinane-2,4,5-trione. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, researchers may investigate the use of the compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively target specific enzymes and signaling pathways. Finally, researchers may investigate the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and metabolic diseases.
合成法
The synthesis of 6-Hydroxy-1,3-diazinane-2,4,5-trione is typically achieved through the reaction of uracil with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of oxidation and reduction steps, resulting in the formation of the desired product.
科学的研究の応用
6-Hydroxy-1,3-diazinane-2,4,5-trione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
特性
CAS番号 |
19186-12-0 |
|---|---|
製品名 |
6-Hydroxy-1,3-diazinane-2,4,5-trione |
分子式 |
C4H4N2O4 |
分子量 |
144.09 g/mol |
IUPAC名 |
6-hydroxy-1,3-diazinane-2,4,5-trione |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h2,8H,(H2,5,6,9,10) |
InChIキー |
QDGZKCSFHGNRFP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
正規SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
同義語 |
2,4,5(3H)-Pyrimidinetrione, dihydro-6-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



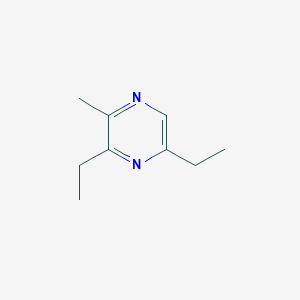
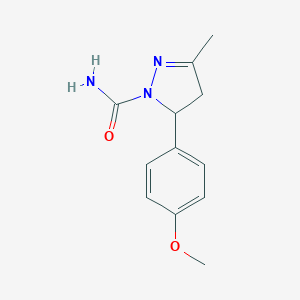
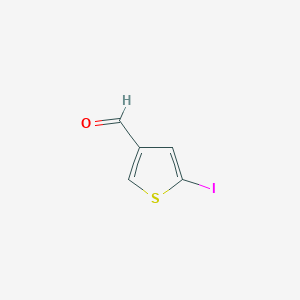
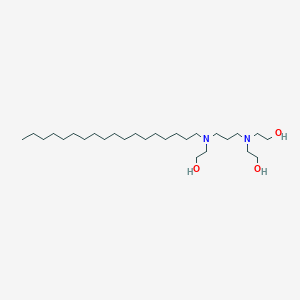
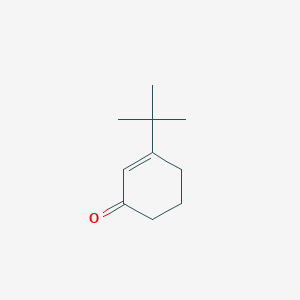
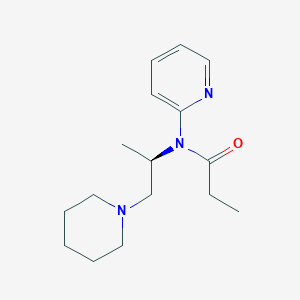
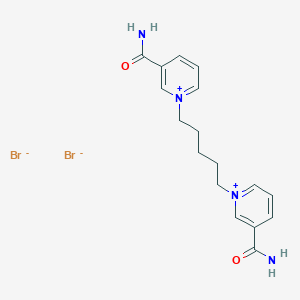
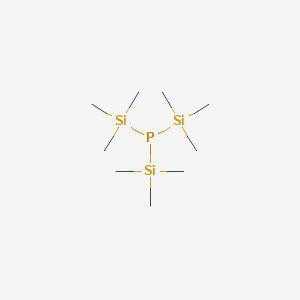
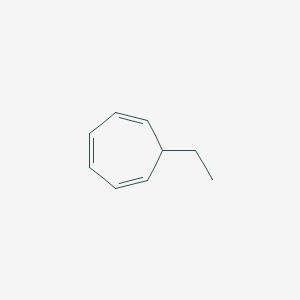
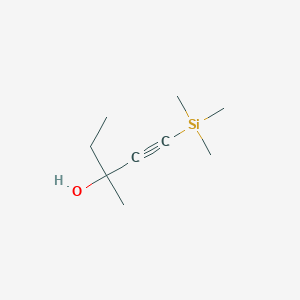
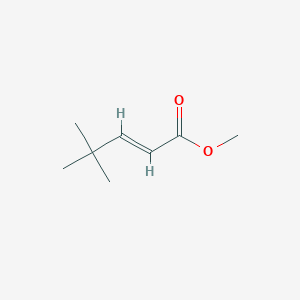
![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
